![molecular formula C14H7ClN4 B11047027 4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile](/img/structure/B11047027.png)
4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with appropriate reagents to introduce the cyano and phenylethenyl groups. One common method includes the use of organolithium reagents for regioselective nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Nucleophilic Substitution: The pyrimidine ring’s electron-deficient nature makes it susceptible to nucleophilic attacks, especially at the 4 and 6 positions.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring, potentially altering the compound’s biological activity.
Suzuki-Miyaura Coupling:
Common reagents used in these reactions include organolithium compounds, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile has been explored for its potential in various scientific research fields:
Wirkmechanismus
The compound exerts its effects primarily through inhibition of tyrosine kinases, such as EGFR. By mimicking ATP, it binds to the kinase domain, preventing phosphorylation and subsequent signal transduction pathways that promote cell proliferation . This mechanism is particularly relevant in cancer treatment, where overactive tyrosine kinases drive tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrimidine-5-carbonitrile derivatives, such as:
4,6-dichloro-2-(methylthio)pyrimidine: Known for its antimicrobial properties.
4-amino-2-(4-chlorophenyl)-6-(methylthio)pyrimidine-5-carbonitrile: Studied for its potential as an anticancer agent.
What sets 4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile apart is its specific structure, which allows for selective inhibition of certain tyrosine kinases, making it a promising candidate for targeted cancer therapies .
Eigenschaften
Molekularformel |
C14H7ClN4 |
---|---|
Molekulargewicht |
266.68 g/mol |
IUPAC-Name |
4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN4/c15-14-12(8-17)13(18-9-19-14)11(7-16)6-10-4-2-1-3-5-10/h1-6,9H/b11-6- |
InChI-Schlüssel |
YDJCLUIXEYJHAN-WDZFZDKYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=C(C(=NC=N2)Cl)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC=N2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.